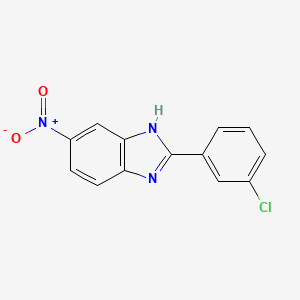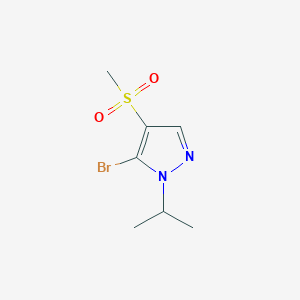
N-(2-Chloro-4-nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cloro-4-nitrofenil)-2-((5-(o-tolil)-1,3,4-oxadiazol-2-il)tio)acetamida es un compuesto orgánico sintético que pertenece a la clase de derivados de oxadiazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-Cloro-4-nitrofenil)-2-((5-(o-tolil)-1,3,4-oxadiazol-2-il)tio)acetamida típicamente involucra los siguientes pasos:
Formación del anillo de oxadiazol: Esto se puede lograr mediante la ciclización de una hidrazida adecuada con un derivado de ácido carboxílico en condiciones ácidas o básicas.
Formación de tioéter: El derivado de oxadiazol se hace reaccionar entonces con un compuesto de tiol para formar el enlace de tioéter.
Formación de acetamida: Finalmente, el compuesto se hace reaccionar con un agente acilante para introducir el grupo acetamida.
Métodos de producción industrial
Los métodos de producción industrial para tales compuestos a menudo involucran la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, solventes y condiciones controladas de temperatura y presión.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-Cloro-4-nitrofenil)-2-((5-(o-tolil)-1,3,4-oxadiazol-2-il)tio)acetamida puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: El grupo nitro se puede reducir a un grupo amina.
Sustitución: El grupo cloro se puede sustituir por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Se pueden usar agentes reductores como el gas hidrógeno con un catalizador de paladio, o polvo de hierro en condiciones ácidas.
Sustitución: Los nucleófilos como las aminas, los tioles o los alcóxidos se pueden usar en condiciones básicas.
Principales productos formados
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de amina.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso como compuesto bioactivo con propiedades antimicrobianas, antifúngicas o anticancerígenas.
Medicina: Investigación como posible agente terapéutico.
Industria: Uso en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(2-Cloro-4-nitrofenil)-2-((5-(o-tolil)-1,3,4-oxadiazol-2-il)tio)acetamida dependería de su aplicación específica. Por ejemplo, si se utiliza como agente antimicrobiano, puede dirigirse a las paredes celulares o enzimas bacterianas. Si se utiliza como agente anticancerígeno, puede interferir con la división celular o inducir la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2-Cloro-4-nitrofenil)-2-((5-fenil-1,3,4-oxadiazol-2-il)tio)acetamida
- N-(2-Cloro-4-nitrofenil)-2-((5-metil-1,3,4-oxadiazol-2-il)tio)acetamida
Singularidad
N-(2-Cloro-4-nitrofenil)-2-((5-(o-tolil)-1,3,4-oxadiazol-2-il)tio)acetamida es única debido a la presencia del grupo o-tolil, que puede impartir propiedades biológicas o químicas específicas que son diferentes de otros compuestos similares.
Propiedades
Fórmula molecular |
C17H13ClN4O4S |
|---|---|
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
N-(2-chloro-4-nitrophenyl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H13ClN4O4S/c1-10-4-2-3-5-12(10)16-20-21-17(26-16)27-9-15(23)19-14-7-6-11(22(24)25)8-13(14)18/h2-8H,9H2,1H3,(H,19,23) |
Clave InChI |
UOUQPTVJXGGTAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11783433.png)





![5-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11783472.png)




![3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11783506.png)


